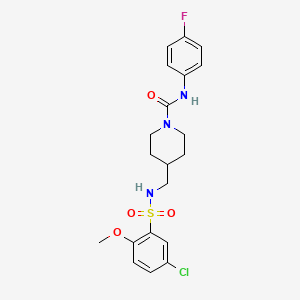

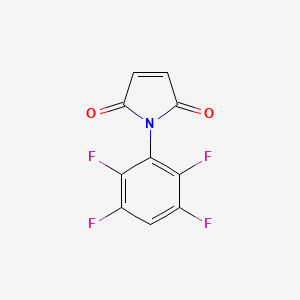

N-(2,3,5,6-四氟苯基)马来酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” is a chemical compound that is used in various chemical reactions . It is also known as "1H-Pyrrole-2,5-dione, 1-(2,3,5,6-tetrafluorophenyl)-" . It is often used as a reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “N-(2,3,5,6-Tetrafluorophenyl)maleimide” involves several steps. In one method, NH-sulfoximines react with pentafluoropyridine in the presence of KOH to give N-(tetrafluoropyridyl)sulfoximines (NTFP-sulfoximines) in moderate to excellent yields . This can be carried out using either a solution-based or a superior solvent-free mechanochemical protocol .Molecular Structure Analysis

The molecular formula of “N-(2,3,5,6-Tetrafluorophenyl)maleimide” is C10H3F4NO2 . The molecular weight is 245.1299328 .Chemical Reactions Analysis

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” is known to react with free sulfhydryl groups in aqueous media at pH 6.5-7.5 . The 2,3,5,6-tetrafluorophenyl (TFP) ester is used widely in reactions with primary amines . The TFP-amine reactions can be carried out in aqueous or organic solvent .Physical And Chemical Properties Analysis

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” is a solid or viscous liquid . It is thiol reactive and amine reactive . It has a linear polymer architecture and is heterobifunctional .科学研究应用

NMR 研究和结构分析

N-(2,3,5,6-四氟苯基)马来酰亚胺已成为各种 NMR 研究的主题。这些研究的重点是了解带有 N-芳基环上卤素的马来酰胺酸和马来酰亚胺的动态 NMR。这些研究为一系列 N-芳基马来酰胺酸、马来酰亚胺及其具有多个氟或其他卤素(直接位于 N-芳基环上)的苯环酮加合物提供了详细的 NMR 数据。还获得了高级计算得出的定量几何参数,提供了对苯环酮的拥挤狄尔斯-阿尔德加合物中受阻旋转和磁各向异性的见解 (Marshall 等人,2004)。

放射合成和成像

一种新型的假体剂 N-(2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)乙基)-6-氟烟酰胺 ([18F]FNEM),它具有硫醇特异性,使用涉及 18F 结合的一锅两步策略合成。马来酰亚胺示踪剂的合成在 75 分钟内完成,比活性为 19-88 GBq/μmol。这一开发在体外细胞摄取、体内生物分布和正电子发射断层扫描 (PET) 成像特性中具有应用,尤其是在胰高血糖素样肽 1 受体 (GLP-1R) 阳性胰岛素瘤的成像中 (Yue 等人,2014)。

卟啉和叶绿素的合成和表征

合成了含马来酰亚胺的氟化卟啉和叶绿素并对其进行了表征。马来酰亚胺衍生物通过与马来酸酐反应和随后的过程制备。这些新的马来酰亚胺衍生物保留了四吡咯大环化合物在可见光谱区域吸收光并通过光活化产生三重态和活性氧的能力。这在癌症及其他领域的感光剂领域具有潜在应用 (Ol’shevskaya 等人,2019)。

抗体-药物偶联物的开发

N-芳基马来酰亚胺在温和条件下形成稳定的抗体偶联物,同时保持高偶联效率。这一进展对于稳定半胱氨酸连接的抗体药物偶联物具有重要意义,它提供了一个平台,可以通过操纵连接到马来酰亚胺环头氮的官能团来提高抗体药物偶联物的稳定性 (Christie 等人,2015)。

生物电子器件的表面功能化

使用马来酰亚胺活化的芳基重氮盐创建了马来酰亚胺功能化表面。这一进展促进了马来酰亚胺功能化表面的形成,该表面作为电极功能化与各种分子的有效偶联剂。这一新应用可能会进一步发展生物电子器件,例如生物燃料电池、生物传感器以及 DNA 和蛋白质微阵列 (Harper 等人,2008)。

作用机制

The maleimide group in “N-(2,3,5,6-Tetrafluorophenyl)maleimide” reacts readily and specifically with free sulfhydryl groups in aqueous media at pH 6.5-7.5 . The 2,3,5,6-tetrafluorophenyl (TFP) ester is used widely in reactions with primary amines . The TFP-amine reactions can be carried out in aqueous or organic solvent .

未来方向

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” continues to be a subject of research in the field of chemistry. Its use as a reagent in various chemical reactions makes it a valuable tool for the synthesis of other compounds . Future research may focus on improving the synthesis process, exploring new reactions involving this compound, and investigating its potential applications in various fields .

属性

IUPAC Name |

1-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMROROGWFSIGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2668949.png)

![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2668950.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)oxalamide](/img/structure/B2668951.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2668952.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methylphenyl]pyridine](/img/structure/B2668956.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-methoxypropanamide](/img/structure/B2668961.png)

![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2668962.png)

![2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2668965.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2668966.png)